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India's regulatory framework for products targeting rare diseases, while historically nascent,
has undergone significant evolution. The primary challenge has been to balance the urgent
need for effective treatments for a considerable patient population with the economic and
logistical hurdles of developing products for limited markets. This guide provides an in-depth
analysis of the current legal and regulatory landscape in India for both therapeutic and non-
therapeutic products intended for rare diseases.

It is crucial to note that the term "Non-Therapeutic Orphan Product (NOTP)" is not a formal
regulatory category in India. Instead, the regulatory pathways are bifurcated into "Orphan
Drugs" for therapeutic products and a framework under the medical device regulations that now
includes specific provisions for devices and in-vitro diagnostics (IVDs) for rare diseases.

An estimated 72 to 96 million people in India are affected by rare diseases[1]. The government
has recognized this significant health issue and has been taking steps to create a more
favorable ecosystem for the development and approval of necessary medical products.

The Legal Framework for Orphan Drugs

The primary legislation governing orphan drugs in India is the Drugs and Cosmetics Act, 1940,
and more specifically, the New Drugs and Clinical Trials Rules, 2019. These rules, for the first

time, provided a formal definition for orphan drugs and outlined a regulatory pathway for their

approval.[1][2]
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The Central Drugs Standard Control Organization (CDSCO), headed by the Drug Controller
General of India (DCGI), is the principal regulatory authority for orphan drugs.[1]

Definition of an Orphan Drug

According to the New Drugs and Clinical Trials Rules, 2019, an orphan drug is defined as "a
drug intended to treat a condition which affects not more than five lakh (500,000) persons in
India".[1][3]

Regulatory Pathway and Incentives

The regulatory pathway for orphan drugs in India is designed to be more flexible and
encouraging for manufacturers. Key provisions and incentives include:

o Expedited Review Process: The CDSCO offers an expedited review process for orphan
drugs to ensure faster access for patients.[2][4] In a significant move in December 2024, the
CDSCO directed that all applications for medicines and medical devices for rare diseases be
processed within a 90-day timeframe.[5][6][7]

» Waiver of Local Clinical Trials: A crucial incentive is the potential waiver of local (Phase III)
clinical trials in India.[1][8] This waiver can be granted if the orphan drug is approved and
marketed in certain well-regulated countries, including the USA, UK, Japan, Australia,
Canada, and the European Union.[9] However, Phase IV (post-marketing surveillance)
studies are still mandatory.[9]

» Fee Waivers: The application fees for conducting clinical trials for orphan drugs in India are
waived.[2]

» Price Control Exemptions: Orphan drugs can be exempted from price controls, which is a
significant incentive for manufacturers.[2]

Post-Marketing Surveillance

Post-marketing surveillance (Phase 1V studies) is a mandatory requirement for orphan drugs in
India.[10] This involves the ongoing monitoring of the drug's safety and efficacy after it has
been approved and is available to the public. Manufacturers are required to have a
pharmacovigilance system in place to collect, process, and report adverse drug reactions to the
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CDSCO.[10] Periodic Safety Update Reports (PSURs) must be submitted to the regulatory
authority.[11]

The Legal Framework for Non-Therapeutic Products
for Rare Diseases (Medical Devices and IVDs)

While there isn't a separate category for "Non-Therapeutic Orphan Products,"” the Medical
Devices Rules, 2017, under the Drugs and Cosmetics Act, 1940, govern medical devices and
in-vitro diagnostics (IVDs). Recent directives from the CDSCO have explicitly included medical
devices for rare diseases in the expedited approval process.[5][6][7]

Regulatory Authority and Classification

The CDSCO is also the regulatory authority for medical devices and IVDs.[12] These products
are classified into four categories based on their risk level:[13]

Class A: Low risk

Class B: Low to moderate risk

Class C: Moderate to high risk

Class D: High risk

Regulatory Pathway for Medical Devices for Rare
Diseases

The CDSCO has directed that applications for medical devices (especially higher-risk Class C
and D) for rare diseases should be processed within an expedited 90-day timeline.[6] For
lower-risk Class A and B devices, the State Licensing Authorities are mandated to adhere to
the same timeframe.[6]

Similar to orphan drugs, there is a provision for considering a waiver of local clinical
investigations for medical devices for rare diseases.[6]

Specific Regulations for In-Vitro Diagnostics (IVDs)
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The approval process for new 1VDs that do not have a predicate device (a similar, legally
marketed device) in India involves a clinical performance evaluation.[14]

Key Experimental Protocol: Clinical Performance Evaluation for IVDs

A manufacturer or importer intending to conduct a clinical performance evaluation for a new
IVD must:

« Submit an Application: An application must be made to the Central Licensing Authority
(CDSCO) using Form MD-24.[15][16]

e Obtain Permission: The CDSCO, after reviewing the application, grants permission to
conduct the clinical performance evaluation in Form MD-25.[15][16]

e Conduct the Evaluation: The study must be conducted as per the approved protocol and
good clinical practices.

e Submit Evaluation Report: The data from the evaluation is then submitted as part of the
application for manufacturing or import license for the new IVD.

Important Note on Clinical Trial Waivers for IVDs: The Indian government has decided not to
grant clinical trial waivers for IVDs, even if they are approved in other developed countries.[17]
[18] This decision is based on the understanding that the effectiveness of IVDs can be
influenced by population-specific biological and genetic factors.[17][18]

Quantitative Data on Rare Diseases and Related
Products in India
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Metric Data Source(s)
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Visualizing the Regulatory Pathways
Approval Workflow for Orphan Drugs in India
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12363656?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

